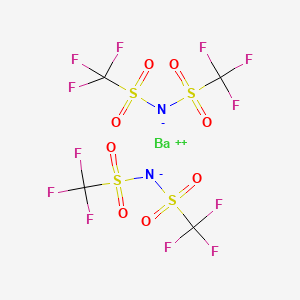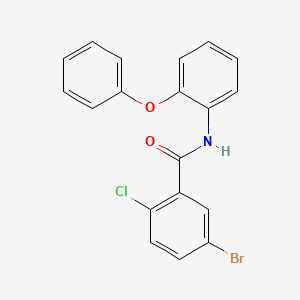
Barium bis(trifluoromethanesulfonimide)
Vue d'ensemble
Description
Barium bis(trifluoromethanesulfonimide) is a novel, water-soluble, inorganic salt with a wide range of applications in scientific research. It is an anion of barium, with the molecular formula Ba[N(SO2CF3)2]. It is a strong Lewis acid and is used in many laboratory experiments due to its low toxicity, low cost, and ease of handling. It is also used for a variety of applications in chemical synthesis and catalysis.
Applications De Recherche Scientifique
Synthesis and Structural Analysis : Babai and Mudring (2006) synthesized homoleptic alkaline earth bis(trifluoromethanesulfonyl)imide complexes, including barium bis(trifluoromethanesulfonyl)imide. These compounds crystallized from a solution of respective alkaline earth bis(trifluoromethanesulfonyl)imide and an ionic liquid, exhibiting unique structural properties (Babai & Mudring, 2006).
Material and Device Properties : Alharbi, Zahl, and Shahrjerdi (2017) investigated the effects of chemical treatment with bis(trifluoromethane) sulfonimide superacid on monolayer molybdenum disulfide, revealing significant material and device property transformations (Alharbi, Zahl, & Shahrjerdi, 2017).
Catalysis in Organic Reactions : Takagi, Sakai, and Duong (2021) demonstrated the use of a binaphthyl derivative with bis(trifluoromethanesulfonimide) moiety as a Bronsted acid catalyst for hydroamination and hydroalkoxylation reactions (Takagi, Sakai, & Duong, 2021).
Superoleophobic Polymers Development : Darmanin and Guittard (2013) used bis(trifluoromethane)sulfonimide salts in the creation of superoleophobic polymers with metal ion affinity, offering new strategies in material development (Darmanin & Guittard, 2013).
Ionic Liquid Application in Molten Salts : McFarlane et al. (2000) studied the use of the bis(trifluoromethanesulfonyl)imide ion in novel salts, highlighting its application in the development of ionic liquids with high conductivity and reduced melting points (McFarlane et al., 2000).
Safety and Hazards
Barium bis(trifluoromethanesulfonimide) is classified as a skin corrosive substance (Category 1B) . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention immediately .
Mécanisme D'action
Mode of Action
The compound is used as a catalyst in various chemical reactions . For example, it has been used in the synthesis of homoleptic alkaline earth bis (trifluoromethanesulfonyl)imide complexes.
Action Environment
The efficacy and stability of Barium Bis(trifluoromethanesulfonimide) can be influenced by various environmental factors. For instance, it is hygroscopic and sensitive to moisture . Therefore, it should be stored and used under dry conditions. The compound is also sensitive to temperature, with a melting point of over 300°C .
Analyse Biochimique
Biochemical Properties
Barium bis(trifluoromethanesulfonimide) plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a catalyst in several biochemical processes, facilitating the conversion of substrates into products. The compound interacts with enzymes such as oxidoreductases and transferases, enhancing their catalytic efficiency. Additionally, Barium bis(trifluoromethanesulfonimide) can form complexes with proteins, altering their conformation and activity. These interactions are primarily driven by the compound’s strong electrophilic nature and its ability to form stable complexes with biomolecules .
Cellular Effects
Barium bis(trifluoromethanesulfonimide) has been shown to influence various cellular processes and functions. It affects cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For instance, Barium bis(trifluoromethanesulfonimide) can enhance the expression of genes involved in oxidative stress response, thereby increasing the cell’s ability to cope with reactive oxygen species. Additionally, the compound can influence cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of Barium bis(trifluoromethanesulfonimide) involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. For example, Barium bis(trifluoromethanesulfonimide) can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, Barium bis(trifluoromethanesulfonimide) can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Barium bis(trifluoromethanesulfonimide) can change over time due to its stability and degradation. The compound is known for its high thermal stability, which allows it to maintain its activity over extended periods. Prolonged exposure to certain conditions, such as high temperatures or reactive chemicals, can lead to its degradation. This degradation can result in a loss of activity and changes in its effects on cellular function. Long-term studies have shown that Barium bis(trifluoromethanesulfonimide) can have sustained effects on cellular processes, but its activity may diminish over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of Barium bis(trifluoromethanesulfonimide) in animal models vary with different dosages. At low doses, the compound can enhance cellular function and metabolism without causing significant adverse effects. At higher doses, Barium bis(trifluoromethanesulfonimide) can exhibit toxic effects, leading to cellular damage and dysfunction. Studies have shown that there is a threshold dose beyond which the compound’s adverse effects become pronounced. These effects include oxidative stress, inflammation, and apoptosis. Therefore, it is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing its toxicity .
Metabolic Pathways
Barium bis(trifluoromethanesulfonimide) is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, such as dehydrogenases and kinases, leading to changes in the production and utilization of metabolites. Additionally, Barium bis(trifluoromethanesulfonimide) can affect the levels of cofactors such as NADH and ATP, impacting cellular energy metabolism. These interactions highlight the compound’s role in regulating metabolic pathways and maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, Barium bis(trifluoromethanesulfonimide) is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. For example, Barium bis(trifluoromethanesulfonimide) can bind to transport proteins such as albumin, enhancing its solubility and distribution in the bloodstream. Additionally, the compound’s electrophilic nature allows it to interact with negatively charged cellular components, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of Barium bis(trifluoromethanesulfonimide) is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, Barium bis(trifluoromethanesulfonimide) can be localized to the mitochondria, where it influences mitochondrial function and energy production. Additionally, the compound can accumulate in the nucleus, affecting gene expression and DNA repair processes. These localization patterns are essential for understanding the compound’s biochemical properties and its effects on cellular function .
Propriétés
IUPAC Name |
barium(2+);bis(trifluoromethylsulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Ba/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFICMXSMTNWQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4BaF12N2O8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168106-22-7 | |
| Record name | Barium(II) Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does barium bis(trifluoromethanesulfonimide) interact with the CsPbI3 perovskite and what are the downstream effects?
A1: The research paper describes a novel method of incorporating barium (Ba2+) into the CsPbI3 perovskite structure by spraying an antisolvent solution containing barium bis(trifluoromethanesulfonimide) during the spin-coating fabrication process. [] While the exact mechanism is not fully detailed in this paper, the incorporation of Ba2+ is believed to suppress the formation of the undesirable δ-phase in CsPbI3. This phase is less desirable due to its non-photoactive nature. By preventing the formation of the δ-phase, the γ-CsPbI3 perovskite layer remains stable and maintains its photovoltaic properties, leading to improved power conversion efficiency and long-term stability of the solar cell. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II)](/img/structure/B1180277.png)

![Ethyl 4-methyl-3-[(2-phenylbutanoyl)amino]benzoate](/img/structure/B1180286.png)

![Ethyl 4-methyl-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B1180288.png)